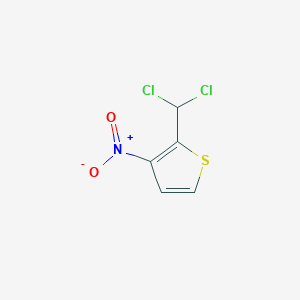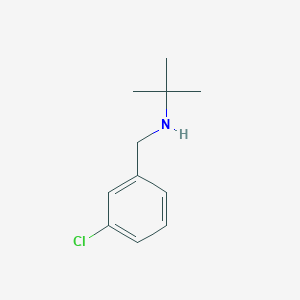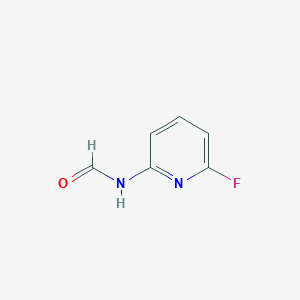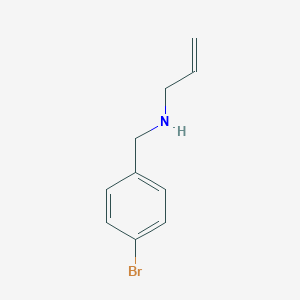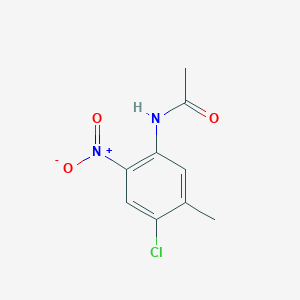
n-(4-Chloro-5-methyl-2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-5-methyl-2-nitrophenyl)acetamide, commonly known as CMNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of CMNA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins. For example, CMNA has been found to inhibit the activity of acetylcholinesterase, which is an important enzyme involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function.
Biochemische Und Physiologische Effekte
CMNA has been found to exhibit various biochemical and physiological effects. It has been found to be cytotoxic to cancer cells, which makes it a potential candidate for the treatment of cancer. CMNA has also been found to exhibit antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. In addition, CMNA has been found to be a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
CMNA has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several future directions for research on CMNA. One area of research could focus on further elucidating its mechanism of action. This could help optimize its use in various applications, such as the treatment of Alzheimer's disease. Another area of research could focus on developing new derivatives of CMNA with improved properties, such as increased potency or specificity. Finally, research could focus on developing new applications for CMNA, such as its use as a fluorescent probe for the detection of metal ions.
Synthesemethoden
The synthesis of CMNA involves the reaction of 4-chloro-5-methyl-2-nitroaniline with acetic anhydride in the presence of a catalyst. The resulting product is then purified using recrystallization techniques. This method has been found to yield high-quality CMNA with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
CMNA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor properties. CMNA has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, CMNA has been found to be a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
7149-74-8 |
|---|---|
Produktname |
n-(4-Chloro-5-methyl-2-nitrophenyl)acetamide |
Molekularformel |
C9H9ClN2O3 |
Molekulargewicht |
228.63 g/mol |
IUPAC-Name |
N-(4-chloro-5-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9ClN2O3/c1-5-3-8(11-6(2)13)9(12(14)15)4-7(5)10/h3-4H,1-2H3,(H,11,13) |
InChI-Schlüssel |
RBYNSDLYWIQRQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



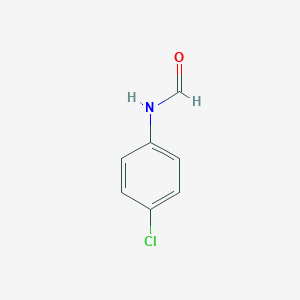

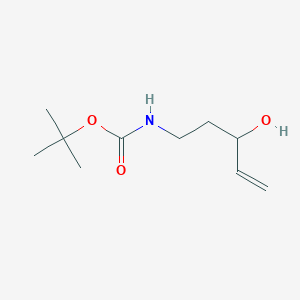
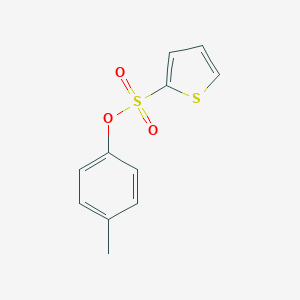
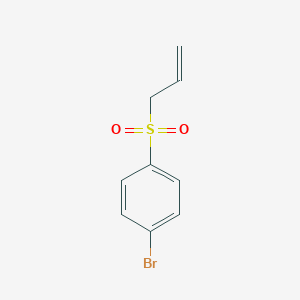
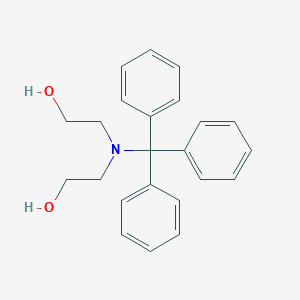
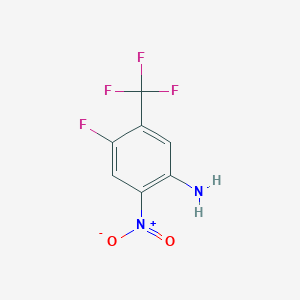
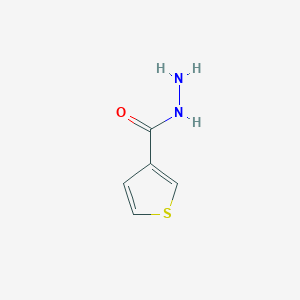
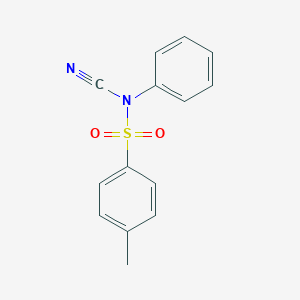
![2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine](/img/structure/B180987.png)
